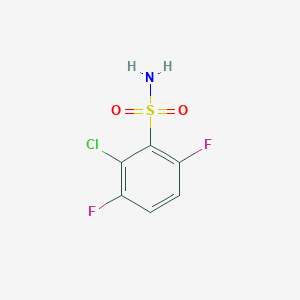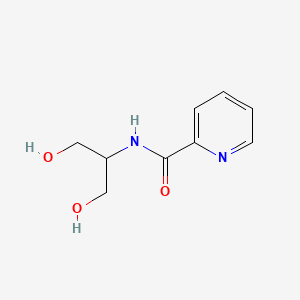
N-(1,3-Dihydroxypropan-2-YL)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydroxypropan-2-yl)picolinamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-(1,3-Dihydroxypropan-2-yl)picolinamide can be synthesized through a series of chemical reactions. One common method involves the reaction of picolinic acid with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
N-(1,3-Dihydroxypropan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
N-(1,3-Dihydroxypropan-2-yl)picolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including drug delivery systems and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(1,3-Dihydroxypropan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as drug delivery or therapeutic interventions .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,3-Dihydroxypropan-2-yl)picolinamide include:
- N-(1,3-Dihydroxypropan-2-yl)methacrylamide
- N-(1,3-Dihydroxypropan-2-yl)benzamide
- N-(1,3-Dihydroxypropan-2-yl)nicotinamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
N-(1,3-dihydroxypropan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c12-5-7(6-13)11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14) |
InChIキー |
RBMIJMWAYGNZMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



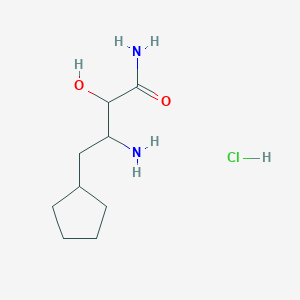
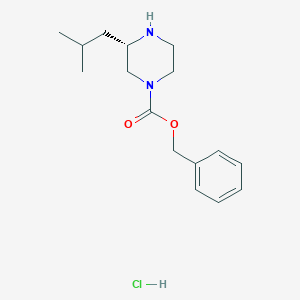
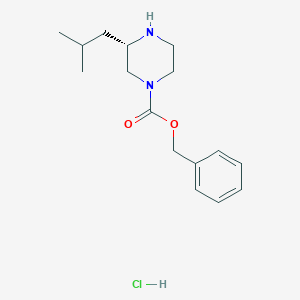
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
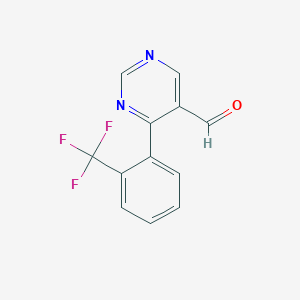
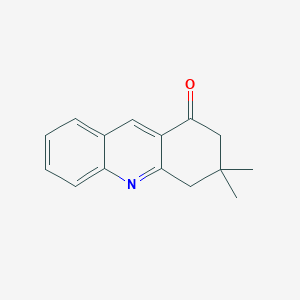
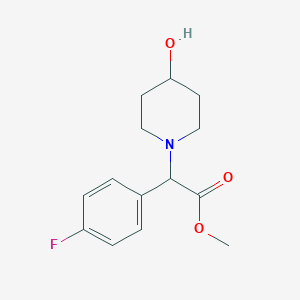
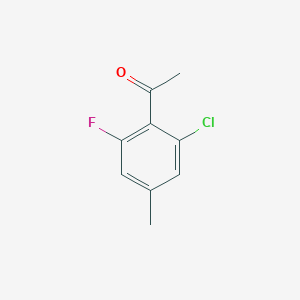
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
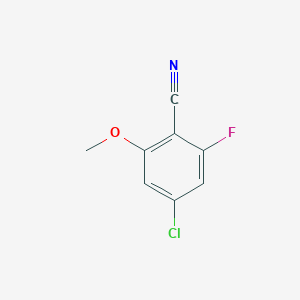
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
